molecular formula C18H19N5O2 B2629905 2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1170440-82-0

2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2629905
CAS No.: 1170440-82-0
M. Wt: 337.383
InChI Key: RAFGAPJXKRXUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, provided for research purposes. It features a pyrazolo[3,4-d]pyridazinone core, a privileged scaffold in medicinal chemistry known for its potential in drug discovery . Compounds based on this structure are frequently investigated as kinase inhibitors . Specifically, the pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-d]pyridazinone scaffolds are recognized as bioisosteres of purine, allowing them to mimic ATP and interact with the kinase domain, making them attractive for developing targeted anticancer agents . Researchers explore these derivatives for their potential to inhibit critical enzymes like Cyclin-Dependent Kinase 2 (CDK2), which plays a key role in cell cycle progression and is a promising target in oncology . The structure of this compound includes a cyclopropyl group and a 3,4-dimethylphenyl substituent, which may influence its physicochemical properties and binding affinity. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-[4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-10-3-6-13(7-11(10)2)23-17-14(8-20-23)16(12-4-5-12)21-22(18(17)25)9-15(19)24/h3,6-8,12H,4-5,9H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFGAPJXKRXUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological activities based on diverse research findings.

The molecular formula of the compound is C26H27N5O2C_{26}H_{27}N_{5}O_{2} with a molecular weight of 441.5 g/mol . The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC26H27N5O2C_{26}H_{27}N_{5}O_{2}
Molecular Weight441.5 g/mol
Chemical StructureChemical Structure

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines. In particular, research involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that certain pyrazole derivatives could induce cytotoxic effects and enhance the efficacy of conventional chemotherapy agents like doxorubicin through synergistic interactions .

Antifungal Activity

The compound's structural analogs have also been evaluated for antifungal activity. A series of pyrazole amide derivatives were synthesized and tested against various fungal strains such as Fusarium oxysporum. Results showed moderate antifungal activity, suggesting that structural modifications can enhance efficacy against specific pathogens .

The mechanism by which pyrazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways related to cancer cell proliferation and survival. For example, some studies highlighted the inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism and associated with oxidative stress in cells . The inhibition of XO by certain pyrazole derivatives was linked to reduced uric acid levels and potential anti-inflammatory effects.

Study 1: Anticancer Effects

A study conducted on a series of pyrazole compounds demonstrated that those with specific substituents exhibited enhanced cytotoxicity in breast cancer cell lines. The combination of these compounds with doxorubicin resulted in a significant reduction in cell viability compared to doxorubicin alone .

Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of synthesized pyrazole amides revealed that certain derivatives inhibited the growth of Fusarium species effectively. The study concluded that structural modifications could lead to improved antifungal agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, structural analogs from the pyrazolo-pyridazin and pyrazolo-pyridine families are compared below. Key differences in substituents, synthesis routes, and hypothesized properties are highlighted.

Key Differences and Implications

Core Structure: The target compound features a pyrazolo[3,4-d]pyridazin core, whereas the analog from uses a pyrazolo[3,4-b]pyridine scaffold. Pyridazinones (as in the target) are associated with improved water solubility compared to pyridine derivatives due to the electronegative oxygen atom .

Substituent Effects: Cyclopropyl vs. 3,4-Dimethylphenyl vs. Phenyl: The 3,4-dimethylphenyl group in the target compound could increase lipophilicity and enhance binding to hydrophobic pockets in target proteins, contrasting with the simpler phenyl group in the analog.

Acetamide Position: The acetamide in the target compound is directly linked to the pyridazinone ring, whereas the analog’s acetamide is part of a larger N-(4-phenylacetamido) group. This difference may influence solubility and intermolecular hydrogen bonding.

Synthesis :

  • Both compounds utilize K2CO3/DMF conditions for N-alkylation, but the target’s cyclopropyl and dimethylphenyl substituents likely require specialized precursors (e.g., cyclopropane-containing intermediates), increasing synthetic complexity compared to the analog’s chlorophenyl and phenyl groups .

Research Findings and Trends

  • Metabolic Stability : Cyclopropyl-containing derivatives (like the target compound) are less prone to CYP450-mediated oxidation than chlorophenyl analogs, as demonstrated in studies of related pyrazolo-pyridazines .
  • Kinase Inhibition: Pyridazinone cores are associated with selective kinase inhibition (e.g., JAK2, EGFR) due to their ability to mimic ATP’s adenine moiety. The target compound’s dimethylphenyl group may align with hydrophobic regions in kinase active sites.
  • Solubility Challenges : While the acetamide group improves solubility, the 3,4-dimethylphenyl substituent could reduce aqueous solubility, necessitating formulation optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.